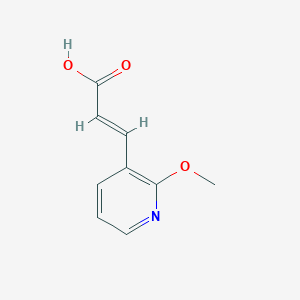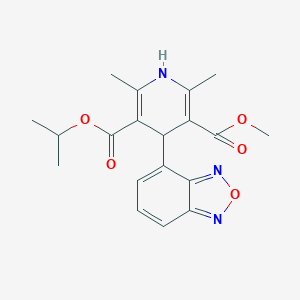![molecular formula C11H13N3 B148480 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole CAS No. 135875-06-8](/img/structure/B148480.png)
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for the development of novel drugs with therapeutic potential. In
作用機序
The exact mechanism of action of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole is not fully understood, but it is believed to act on several molecular targets in the body. Studies have shown that this compound can interact with various receptors in the central nervous system, including GABA-A, 5-HT1A, and 5-HT2A receptors. It has also been shown to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels in the brain.
生化学的および生理学的効果
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole. One area of research that has received significant attention is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent antitumor activity in vitro, and further studies are needed to determine its potential as a therapeutic agent in vivo. In addition, there is growing interest in the use of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research in this area could lead to the development of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole can be achieved through several methods, including the reaction of o-phenylenediamine with ketones or aldehydes, and the condensation of 2-(2-aminophenyl)ethylamine with aldehydes or ketones. One of the most commonly used methods for the synthesis of this compound is the reaction of o-phenylenediamine with cyclohexanone in the presence of acetic acid and sulfuric acid. The yield of this method is typically high, and the purity of the resulting compound is also satisfactory.
科学的研究の応用
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antidepressant effects. In addition, it has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
特性
CAS番号 |
135875-06-8 |
|---|---|
製品名 |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole |
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-2,4-5,12H,3,6-8H2 |
InChIキー |
RVAGTXFOZYAQLK-UHFFFAOYSA-N |
SMILES |
C1CNCC2=NC3=CC=CC=C3N2C1 |
正規SMILES |
C1CNCC2=NC3=CC=CC=C3N2C1 |
同義語 |
1H-[1,4]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

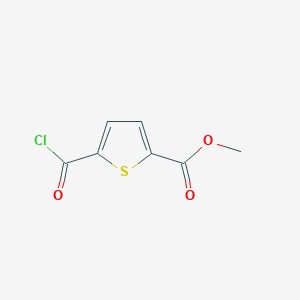
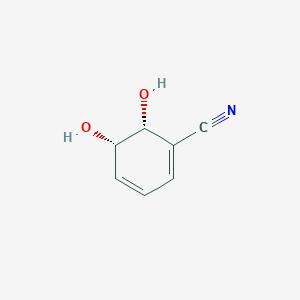
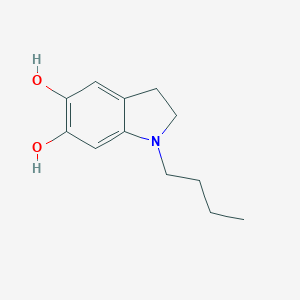
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
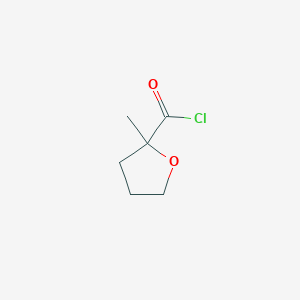

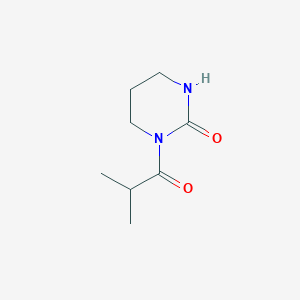
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
